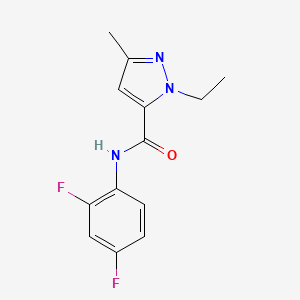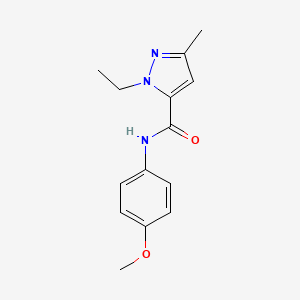![molecular formula C13H16N4O2S B6537230 1-ethyl-3-methyl-N-[3-(methylcarbamoyl)thiophen-2-yl]-1H-pyrazole-5-carboxamide CAS No. 1170028-75-7](/img/structure/B6537230.png)
1-ethyl-3-methyl-N-[3-(methylcarbamoyl)thiophen-2-yl]-1H-pyrazole-5-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Ethyl-3-methyl-N-[3-(methylcarbamoyl)thiophen-2-yl]-1H-pyrazole-5-carboxamide (EMMTC) is an organic compound that has been studied for its potential applications in a variety of scientific and medical fields. The compound has been investigated for its ability to act as a synthetic inhibitor of enzymes involved in biochemical pathways, as well as for its potential to be used as a therapeutic agent for various diseases.
科学研究应用
1-ethyl-3-methyl-N-[3-(methylcarbamoyl)thiophen-2-yl]-1H-pyrazole-5-carboxamide has been studied for its potential applications in a variety of scientific and medical fields. It has been investigated as a synthetic inhibitor of enzymes involved in biochemical pathways, such as the enzymes cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). In addition, it has been studied for its potential to be used as a therapeutic agent for various diseases, including cancer, inflammation, and Alzheimer’s disease.
作用机制
1-ethyl-3-methyl-N-[3-(methylcarbamoyl)thiophen-2-yl]-1H-pyrazole-5-carboxamide is thought to act as an inhibitor of enzymes involved in biochemical pathways, such as COX-2 and 5-LOX. Specifically, it is believed to inhibit the activity of these enzymes by binding to their active sites and preventing them from catalyzing the reactions that they normally catalyze.
Biochemical and Physiological Effects
1-ethyl-3-methyl-N-[3-(methylcarbamoyl)thiophen-2-yl]-1H-pyrazole-5-carboxamide has been studied for its potential to be used as a therapeutic agent for various diseases. In particular, it has been investigated for its ability to inhibit the activity of COX-2 and 5-LOX, which are enzymes involved in the production of inflammatory mediators. Inhibition of these enzymes has been shown to reduce inflammation, which has the potential to be beneficial in the treatment of a variety of diseases, including cancer, inflammation, and Alzheimer’s disease. In addition, 1-ethyl-3-methyl-N-[3-(methylcarbamoyl)thiophen-2-yl]-1H-pyrazole-5-carboxamide has been shown to have antioxidant properties, which could be beneficial in the treatment of oxidative stress-related diseases.
实验室实验的优点和局限性
1-ethyl-3-methyl-N-[3-(methylcarbamoyl)thiophen-2-yl]-1H-pyrazole-5-carboxamide has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and the yields are typically in the range of 50-70%. In addition, it is relatively stable, and can be stored at room temperature for long periods of time. However, there are also some limitations to its use in laboratory experiments. For example, it is not soluble in water, and therefore it must be dissolved in a suitable solvent such as dichloromethane or toluene. In addition, it is toxic, and therefore all laboratory experiments must be carried out with proper safety precautions.
未来方向
There are a number of potential future directions for the research and development of 1-ethyl-3-methyl-N-[3-(methylcarbamoyl)thiophen-2-yl]-1H-pyrazole-5-carboxamide. For example, further studies could be carried out to investigate its potential as a therapeutic agent for various diseases. In addition, further research could be conducted to explore the potential of 1-ethyl-3-methyl-N-[3-(methylcarbamoyl)thiophen-2-yl]-1H-pyrazole-5-carboxamide as an inhibitor of other enzymes involved in biochemical pathways. Finally, studies could be conducted to investigate the potential of 1-ethyl-3-methyl-N-[3-(methylcarbamoyl)thiophen-2-yl]-1H-pyrazole-5-carboxamide as an antioxidant and to explore its potential applications in the treatment of oxidative stress-related diseases.
合成方法
1-ethyl-3-methyl-N-[3-(methylcarbamoyl)thiophen-2-yl]-1H-pyrazole-5-carboxamide can be synthesized using a number of methods. The most common method involves the reaction of 4-methylthiophenol with ethyl isocyanate in the presence of a base. The reaction is typically carried out in a solvent such as dichloromethane or toluene, and the reaction temperature is usually kept between 0-25°C. The product is then purified by column chromatography, and the yield is typically in the range of 50-70%.
属性
IUPAC Name |
2-ethyl-5-methyl-N-[3-(methylcarbamoyl)thiophen-2-yl]pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O2S/c1-4-17-10(7-8(2)16-17)12(19)15-13-9(5-6-20-13)11(18)14-3/h5-7H,4H2,1-3H3,(H,14,18)(H,15,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXMZAJMXIMJKEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=N1)C)C(=O)NC2=C(C=CS2)C(=O)NC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![ethyl 2-(1-ethyl-1H-pyrazole-5-amido)-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine-5-carboxylate](/img/structure/B6537157.png)
![N-(6-chloro-1,3-benzothiazol-2-yl)-1-ethyl-N-[(pyridin-2-yl)methyl]-1H-pyrazole-5-carboxamide](/img/structure/B6537166.png)
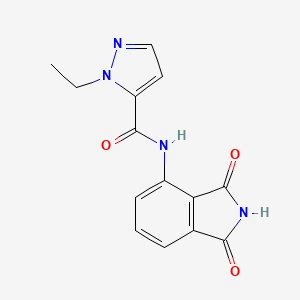

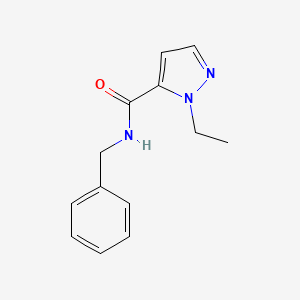
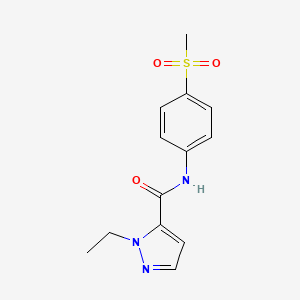
![N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide](/img/structure/B6537214.png)

![2-[4-(1-ethyl-3-methyl-1H-pyrazole-5-carbonyl)piperazin-1-yl]-4,7-dimethyl-1,3-benzothiazole](/img/structure/B6537233.png)
![N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide](/img/structure/B6537235.png)
![2-[4-(1-ethyl-3-methyl-1H-pyrazole-5-carbonyl)piperazin-1-yl]-4-(methylsulfanyl)-1,3-benzothiazole](/img/structure/B6537241.png)
